N-(2-cyano-2-methylethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyanopropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(7-12)8-13-11(14)10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGRQXJTSPUZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Cyano 2 Methylethyl Benzamide and Analogues
Conventional Synthetic Approaches to N-(2-cyano-2-methylethyl)benzamide
Conventional methods for synthesizing this compound and related structures often rely on well-established chemical reactions.
Acylation Reactions Involving Aminonitriles
A primary and direct method for the synthesis of this compound involves the acylation of an aminonitrile. This reaction typically uses 3-amino-2-methylpropanenitrile (B1606781) as the starting amine and a benzoylating agent. A common benzoylating agent is benzoyl chloride, often reacted in the presence of a base like triethylamine (B128534) in a suitable solvent such as anhydrous chloroform. cas.cz This method generally results in high yields of the desired benzoylamino derivative. cas.cz The general reaction is a nucleophilic acyl substitution where the amino group of the aminonitrile attacks the carbonyl carbon of the benzoyl chloride.
The Strecker reaction, which produces α-aminonitriles from aldehydes or ketones, ammonia, and hydrogen cyanide, provides a foundational route to the necessary aminonitrile precursors. nih.gov Modifications of this reaction can be used to generate a variety of structurally diverse aminonitriles. nih.gov
Amide Bond Formation Strategies Utilizing Cyano-Containing Precursors
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is one of the most frequently used reactions in organic synthesis. sigmaaldrich.com Various strategies have been developed to facilitate this, especially when a cyano group is present in one of the precursors.
One approach involves the reaction of a carboxylic acid with an amine, a process that often requires activation of the carboxylic acid. sigmaaldrich.com For instance, 3-amino-2-methylpropanenitrile can be reacted with benzoic acid in the presence of a coupling agent. Another strategy is the reaction of amines with acyl chlorides. cas.cz
The synthesis of N-substituted benzamides can also be achieved through the ring-opening of heterocyclic compounds like oxazolones. For example, 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone can undergo microwave-assisted ring-opening by amines to form benzamides. researchgate.net
Furthermore, the synthesis of various benzamide (B126) derivatives has been accomplished by reacting 2-phenyl-3,1-(4H)-benzoxazin-4-one with substituted anilines in the presence of a catalyst. mdpi.com
Multicomponent Reaction Pathways for Benzamide Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer an efficient pathway to complex molecules like benzamide derivatives. mdpi.com These reactions are atom-economical and can generate diverse molecular structures. mdpi.com
One example of an MCR is the Groebke-Blackburn-Bienaymé reaction, which has been used to synthesize a wide variety of heterocyclic compounds. mdpi.com While not directly producing this compound, the principles of MCRs can be applied to design convergent syntheses for related benzamide structures. For instance, a one-pot, three-component synthesis of 1,4,5‐trisubstituted 5‐acyl‐1,2,3‐triazoles has been developed through a highly selective acylation process. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Protocols in Benzamide Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for the production of widely used compounds like benzamides.
Solvent-Free Synthesis and Mechanochemical Approaches
A key principle of green chemistry is the reduction or elimination of volatile and toxic solvents. beilstein-journals.org Solvent-free synthesis offers a cleaner and more eco-friendly alternative to traditional methods. tandfonline.comeurjchem.com
Mechanochemistry , which involves inducing reactions by grinding solid reactants together, is a prominent solvent-free technique. nih.gov This method can reduce reaction times and waste. murraystate.edu Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. beilstein-journals.orgucm.es This has been successfully applied to the synthesis of various organic compounds, including amides. ucm.es For example, the Ritter reaction, a method for synthesizing amides from a nitrile and a tertiary alcohol in the presence of a strong acid, has been adapted to mechanochemical conditions, yielding amides in good yields within a short reaction time. beilstein-journals.org
Another solvent-free approach involves the direct reaction of an amine with an enol ester, such as vinyl benzoate, to introduce a benzamido-moiety without the need for a solvent or an activating agent. tandfonline.com
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green technology for accelerating chemical reactions. niscair.res.innih.gov By using microwave irradiation, reactions can often be completed in significantly shorter times, with higher yields and selectivity, and under milder conditions compared to conventional heating methods. researchgate.netniscair.res.in
MAOS has been successfully employed for the synthesis of a variety of N-substituted benzamides. niscair.res.inmdpi.com For example, the reaction of anilines with benzoyl chloride under microwave irradiation provides a rapid and efficient route to N-(aryl)-substituted benzamides. niscair.res.in This method is noted for being cleaner and generating less effluent compared to conventional protocols. niscair.res.in Similarly, the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives has been achieved with high yields and short reaction times using microwave irradiation in the absence of a solvent. mdpi.com
The use of MAOS is particularly advantageous in pharmaceutical chemistry, where efficiency and purity are paramount. nih.govebi.ac.uk
Research Findings on Synthetic Methodologies
| Synthetic Method | Key Features | Reactants | Conditions | Yield | Reference |
| Acylation of Aminonitriles | Direct and high-yielding | 3-amino-2-methylpropanenitrile, Benzoyl chloride | Anhydrous chloroform, Triethylamine | High | cas.cz |
| Solvent-Free Acylation | Environmentally friendly, no solvent or activator | Amine, Vinyl benzoate | Room temperature, magnetic stirring | Good | tandfonline.com |
| Microwave-Assisted Synthesis | Rapid, high yield, high selectivity | Anilines, Benzoyl chloride | Microwave irradiation, solvent-free | Good to Excellent | niscair.res.in |
| Mechanochemical Ritter Reaction | Solvent-free, short reaction time | Nitrile, Tertiary alcohol | Ball-milling, H₂SO₄ | Good | beilstein-journals.org |
| Microwave-Assisted Ring Opening | Efficient for specific precursors | 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Amines | Microwave irradiation | Good | researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields. numberanalytics.comiosrjournals.org This method utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid medium. iosrjournals.orgnumberanalytics.com This collapse generates localized hot spots with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), creating highly reactive species and enhancing mass transfer. numberanalytics.comnumberanalytics.com
For the synthesis of this compound, an ultrasound-assisted approach would involve the direct reaction of benzoic acid or its derivatives with 3-amino-2-methylpropanenitrile. The application of ultrasonic irradiation can significantly reduce reaction times and increase product yields compared to conventional heating methods. researchgate.netthieme-connect.com For instance, studies on similar amide coupling reactions have shown that sonication can shorten reaction times from many hours to mere minutes while providing excellent yields. thieme-connect.comthieme-connect.com This green chemistry approach also offers benefits such as increased energy efficiency and the potential for milder reaction conditions, reducing the need for harsh solvents and reagents. numberanalytics.comiosrjournals.org
A general procedure for the ultrasound-assisted synthesis of amides often involves mixing the carboxylic acid and amine with a suitable coupling agent and base in a solvent, then irradiating the mixture in an ultrasonic bath. thieme-connect.comacs.org The specific conditions, such as temperature, time, and catalyst, can be optimized to maximize the yield of this compound.
Table 1: Comparison of Conventional and Ultrasound-Assisted Amide Synthesis
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | Often several hours to days thieme-connect.com | Typically minutes to a few hours researchgate.netthieme-connect.com |
| Energy Input | Requires sustained heating | Lower overall energy consumption researchgate.net |
| Product Yield | Variable, can be moderate to high | Generally high to excellent yields numberanalytics.commdpi.com |
| Reaction Conditions | Often requires high temperatures | Can often be performed at room temperature acs.orgfrontiersin.org |
| Environmental Impact | May generate more byproducts and use harsh solvents | Considered a "greener" technique with less waste iosrjournals.orgmdpi.com |
Catalytic Amidation Approaches for Atom Economy and Waste Reduction
Traditional amide synthesis often relies on stoichiometric activating agents, which generate significant chemical waste and have poor atom economy. ucl.ac.ukbohrium.com In response, significant research has focused on developing catalytic methods for direct amidation that are more sustainable and environmentally benign. scispace.comresearchgate.net The ideal amidation reaction is catalytic, waste-free, and proceeds directly from carboxylic acids and amines with the only byproduct being water. mdpi.com
For the synthesis of this compound, catalytic methods would involve the direct coupling of benzoic acid and 3-amino-2-methylpropanenitrile in the presence of a catalyst. Various catalytic systems have been developed that could be applicable:
Boron-Based Catalysts: Boronic acids and their derivatives are among the most reported catalysts for direct amidation. ucl.ac.ukscispace.com These reactions typically require the removal of water, often through azeotropic distillation or the use of molecular sieves, to drive the reaction to completion. ucl.ac.uk
Metal-Based Catalysts: A wide range of metal catalysts, including those based on zirconium, hafnium, and cerium, have been shown to be effective for amide bond formation under mild conditions. mdpi.comresearchgate.net Some of these catalysts are water-tolerant, eliminating the need for dehydrating agents. researchgate.net Oxidative amidation, using catalysts like copper in the presence of an oxidant, provides another route from aldehydes to amides. acs.orgnih.gov
Heterogeneous Catalysts: The use of solid-supported catalysts like silica (B1680970) gel or activated alumina (B75360) offers advantages in terms of easy separation, reusability, and reduced waste. rsc.orgrsc.org These catalysts can facilitate direct amidation under solvent-free or microwave-assisted conditions, further enhancing the green credentials of the synthesis. rsc.org
The adoption of these catalytic approaches significantly improves the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. unimi.it
Table 2: Selected Catalytic Systems for Amide Synthesis
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Boronic Acids | Carboxylic Acid + Amine | Broad substrate scope, scalable. ucl.ac.uk |
| Zr(IV)/Hf(IV)-Polyoxometalates | Carboxylic Acid + Amine | Water tolerant, no scavengers needed, mild conditions. researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Carboxylic Acid + Amine | Solvent-free, microwave-assisted, rapid. mdpi.com |
| Activated Alumina Balls | Carboxylic Acid + Amine | Heterogeneous, reusable, low cost, solvent-free. rsc.org |
| 2D-MOF (e.g., AM-Co1) | Aldehyde + Amine | Oxidative amidation, reusable catalyst, good to excellent yields. acs.orgnih.gov |
Directed Synthesis of this compound Derivatives
Functional Group Transformations on the Benzamide Core
The biological and chemical properties of this compound can be systematically tuned by introducing various functional groups onto its benzamide core. A wide array of synthetic methods allows for the modification of the phenyl ring, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.govwalshmedicalmedia.com
The introduction of substituents can be achieved either by starting with an appropriately substituted benzoic acid or by direct functionalization of the this compound molecule. Common transformations include:
Electrophilic Aromatic Substitution: Halogenation (chlorination, bromination), nitration, and Friedel-Crafts reactions can introduce a variety of substituents onto the aromatic ring. For example, a nitro group can be introduced and subsequently reduced to an amine, which can then be further modified. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: For benzamides containing a halogen substituent (e.g., bromo or chloro), powerful cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be used to form new carbon-carbon and carbon-nitrogen bonds.
Directed C-H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds on the aromatic ring, guided by the amide group itself. This provides a highly efficient route to substituted derivatives. rsc.org
Research has shown that both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl, cyano) can be successfully incorporated into benzamide structures. mdpi.commdpi.com The choice of substituent can significantly influence the molecule's electronic properties and biological activity. nih.govnih.gov
Table 3: Examples of Functional Group Transformations on a Benzamide Core
| Target Derivative | Reagents and Conditions | Reaction Type |
|---|---|---|
| 4-Nitro-N-(...)-benzamide | HNO₃, H₂SO₄ | Electrophilic Nitration |
| 4-Amino-N-(...)-benzamide | Fe/NH₄Cl or H₂, Pd/C on the nitro-derivative | Nitro Group Reduction researchgate.net |
| 4-Chloro-N-(...)-benzamide | Substituted Benzoyl Chloride, NaH acs.org | Acylation |
| 4-Methoxy-N-(...)-benzamide | 4-Methoxybenzoyl Chloride, Amine mdpi.com | Acylation |
| 4-Trifluoromethyl-N-(...)-benzamide | 4-(Trifluoromethyl)benzoyl Chloride, Amine mdpi.com | Acylation |
Modifications of the Cyanoalkyl Moiety
The cyanoalkyl portion of this compound offers several sites for chemical modification to produce a range of analogues. The reactivity of the nitrile group and the potential for variation in the alkyl chain provide diverse synthetic opportunities.
Key transformations of the cyanoalkyl moiety include:
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) is a versatile functional group that can be hydrolyzed under acidic or basic conditions to yield a primary amide (-CONH₂) or a carboxylic acid (-COOH). researchgate.net This transformation would convert this compound into its corresponding amide or acid analogue, significantly altering its polarity and hydrogen bonding capabilities.
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center into the molecule.
Synthesis of Analogues from Modified Precursors: A straightforward approach to modifying the cyanoalkyl moiety is to begin the synthesis with different amino-nitrile precursors instead of 3-amino-2-methylpropanenitrile. For example, using different α-aminonitriles, which can be synthesized via the Strecker reaction, would allow for variations in the substitution pattern on the alkyl chain. This could include changing the methyl group to other alkyl groups or introducing other functionalities.
The cyano group itself is a valuable feature, known for its ability to participate in hydrogen bonding and its strong affinity for metals like gold, making it a useful anchor for molecular assembly. rsc.orgacs.org Its electron-withdrawing nature also significantly influences the electronic properties of the molecule. rsc.org
Table 4: Potential Modifications of the Cyanoalkyl Moiety
| Starting Material | Reagents/Conditions | Product Moiety | Transformation |
|---|---|---|---|
| This compound | H₂SO₄ (conc.), H₂O | N-(2-carbamoyl-2-methylethyl)benzamide | Nitrile to Amide Hydrolysis researchgate.net |
| This compound | H₃O⁺, Heat | 3-Benzamido-2-methylpropanoic acid | Nitrile to Carboxylic Acid Hydrolysis researchgate.net |
| This compound | 1. LiAlH₄, 2. H₂O | N-(3-amino-2-methylpropyl)benzamide | Nitrile Reduction |
| Benzoic Acid + Substituted Aminonitrile | Coupling Agent (e.g., EDC, HOBt) | Varied N-(cyano-alkyl)benzamides | Analogue Synthesis |
Advanced Spectroscopic Elucidation of N 2 Cyano 2 Methylethyl Benzamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen atoms.
Proton (¹H) NMR Characterization for Structural Confirmation
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(2-cyano-2-methylethyl)benzamide, the spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the amide proton, and the protons of the 2-cyano-2-methylethyl group.
The key expected signals would be:
Aromatic Protons: The monosubstituted benzene (B151609) ring would typically display a complex multiplet pattern in the range of 7.4-7.9 ppm. The two protons ortho to the carbonyl group are expected to be the most deshielded.
Amide Proton (N-H): A broad singlet is anticipated, typically in the region of 6.5-8.5 ppm. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.
Methine Proton (CH): The proton on the carbon adjacent to the cyano group would likely appear as a multiplet, due to coupling with the adjacent methylene (B1212753) and methyl protons.
Methylene Protons (CH₂): The two protons of the CH₂ group adjacent to the amide nitrogen would be diastereotopic and are expected to show a complex multiplet.
Methyl Protons (CH₃): The methyl group protons would likely appear as a doublet, coupling with the neighboring methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (ortho) | ~ 7.8 | Multiplet |
| Aromatic (meta, para) | ~ 7.4 - 7.6 | Multiplet |
| Amide (NH) | ~ 7.0 (broad) | Singlet (broad) |
| Methylene (CH₂) | ~ 3.6 | Multiplet |
| Methine (CH) | ~ 3.0 | Multiplet |
Carbon (¹³C) NMR Characterization for Carbon Skeleton Analysis
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to each unique carbon atom in the structure.
The key expected signals would be:
Carbonyl Carbon (C=O): This signal is typically found in the downfield region of the spectrum, around 165-175 ppm.
Aromatic Carbons: Four signals are expected for the six benzene ring carbons due to symmetry, appearing in the 127-135 ppm range.
Nitrile Carbon (C≡N): The carbon of the cyano group is expected to appear around 118-125 ppm.
Aliphatic Carbons: The three aliphatic carbons (CH, CH₂, and CH₃) would appear in the upfield region of the spectrum (20-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~ 168 |
| Aromatic (C-ipso) | ~ 134 |
| Aromatic (CH-para) | ~ 132 |
| Aromatic (CH-ortho) | ~ 129 |
| Aromatic (CH-meta) | ~ 128 |
| Nitrile (C≡N) | ~ 120 |
| Methylene (CH₂) | ~ 45 |
| Methine (CH) | ~ 30 |
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation between the amide proton (N-H) and the carbonyl carbon (C=O), and between the ortho-aromatic protons and the carbonyl carbon, confirming the benzamide (B126) substructure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial relationships between protons. A NOESY experiment could show through-space correlations between the amide proton and the methylene (CH₂) protons, confirming their proximity in the molecule's conformation.
Infrared (IR) Spectroscopic Investigations of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound.
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H stretch | ~ 3300 | Medium |
| Aromatic C-H | C-H stretch | ~ 3050 | Medium-Weak |
| Aliphatic C-H | C-H stretch | ~ 2950 | Medium |
| Nitrile | C≡N stretch | ~ 2240 | Medium-Weak, Sharp |
| Amide I (C=O) | C=O stretch | ~ 1650 | Strong |
| Amide II (N-H bend) | N-H bend | ~ 1550 | Medium |
The presence of a strong band around 1650 cm⁻¹ (Amide I) and a medium band around 3300 cm⁻¹ (N-H stretch) would be indicative of the secondary amide group. A sharp, medium-to-weak intensity peak around 2240 cm⁻¹ would confirm the presence of the nitrile (cyano) functional group. pressbooks.pubpg.edu.plresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Molecular Ion Peak (M⁺•): For this compound (C₁₁H₁₂N₂O), the molecular weight is 188.23 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z value of 188.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula (C₁₁H₁₂N₂O).
Fragmentation Analysis: The molecule would likely fragment in predictable ways under electron ionization (EI). Key fragments would include the benzoyl cation (m/z 105) and fragments resulting from cleavage of the bonds adjacent to the amide and nitrile groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
| m/z | Possible Fragment Structure |
|---|---|
| 188 | [C₁₁H₁₂N₂O]⁺• (Molecular Ion) |
| 121 | [C₇H₅NO]⁺• (Benzamide radical cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the benzoyl group. The benzene ring conjugated with the carbonyl group constitutes a chromophore that absorbs UV radiation. A strong absorption band (π → π* transition) would be expected in the range of 220-280 nm.
Crystallographic Analysis and Solid State Structural Research of N 2 Cyano 2 Methylethyl Benzamide Systems
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
No published SCXRD data for N-(2-cyano-2-methylethyl)benzamide could be located. This information is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, which form the basis of any crystallographic study.
Molecular Conformation and Stereochemical Aspects in the Crystal Lattice
Without a solved crystal structure, a definitive description of the molecular conformation, including torsion angles and stereochemical details of this compound in the solid state, cannot be provided.
Intermolecular Interactions and Supramolecular Assembly in Crystalline State
A discussion on the supramolecular chemistry of this compound, which involves analyzing how individual molecules interact and arrange themselves in the crystal, is not possible. This includes:
Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis:This computational analysis is performed on existing crystallographic information files (CIFs). As no such file is available, a Hirshfeld surface analysis has not been conducted.
Until the crystal structure of this compound is determined and published, a detailed and scientifically accurate article on its crystallographic properties cannot be written.
Computational Chemistry and Theoretical Studies of N 2 Cyano 2 Methylethyl Benzamide
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. These calculations are fundamental for understanding the structure, stability, and reactivity of N-(2-cyano-2-methylethyl)benzamide at a quantum-mechanical level.
Electronic Structure and Geometry Optimization
Geometry optimization is a critical first step in computational analysis, where the goal is to find the lowest energy arrangement of atoms in a molecule—its equilibrium geometry. Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), the three-dimensional structure of this compound can be accurately predicted. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.
For instance, studies on analogous compounds like 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (B32628) (2CPEA) have successfully used DFT to optimize molecular structures, showing good agreement between theoretical and experimental (e.g., X-ray crystallography) data. researchgate.net For this compound, this analysis would reveal the precise spatial relationship between the benzamide (B126) group and the 2-cyano-2-methylethyl substituent, which is crucial for understanding its interactions with other molecules.
Table 1: Illustrative Optimized Geometric Parameters for a Related Cyano-acetamide Compound (2CCPA) using DFT (Note: This data is for 2-Cyano-N-cyclopropylacetamide (2CCPA) and is presented to illustrate the type of results obtained from DFT geometry optimization.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | 1.23 Å |
| C≡N | 1.16 Å | |
| N-H | 1.01 Å | |
| Bond Angle | O=C-N | 123.5° |
| C-C≡N | 178.9° | |
| Dihedral Angle | H-N-C=O | 179.5° |
Source: Adapted from computational studies on 2-Cyano-N-cyclopropylacetamide. researchgate.net
Reaction Energetics and Thermodynamic Properties of Related Chemical Systems
DFT calculations are invaluable for exploring the thermodynamics of chemical reactions. For systems related to this compound, this includes calculating key properties like enthalpy of formation, Gibbs free energy, and entropy. rsc.org These parameters help determine the stability of the molecule and the feasibility of its synthesis or degradation pathways. For example, by calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms and predict energy barriers. acs.org
Computational studies on other benzamides and cyano-compounds have used these methods to analyze thermodynamic stability and reactivity. rsc.orgacs.org Properties such as bond dissociation energy (BDE) and ionization potential (IE) can be calculated to predict how the molecule might behave in certain chemical environments, for instance, its potential as an antioxidant. acs.org A study on various substituted benzamides demonstrated that properties like BDE, which indicates the ease of breaking a specific bond, can be reliably calculated to assess potential reaction pathways. acs.org
Table 2: Calculated Thermodynamic Properties for Related Benzamide Isomers at 298.15 K (Note: This data is for methoxybenzamide isomers and is presented for illustrative purposes.)
| Property | o-methoxybenzamide | m-methoxybenzamide | p-methoxybenzamide |
| Standard Molar Enthalpy of Formation (gas, kJ·mol⁻¹) | -216.9 | -226.7 | -225.4 |
| Standard Molar Gibbs Free Energy of Formation (gas, kJ·mol⁻¹) | -108.7 | -119.9 | -117.8 |
Source: Adapted from experimental and computational studies on methoxybenzamides.
Analysis of Molecular Orbitals and Electrostatic Potentials
The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the cyano group, indicating these as sites for electrophilic attack. The hydrogen on the amide nitrogen would be a region of positive potential, susceptible to nucleophilic attack. Such analyses have been performed on related molecules like 2-cyano-N-cyclopropylacetamide to identify reactive sites. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. nih.gov This approach is essential for understanding the behavior of this compound in a realistic environment, such as in a solvent or interacting with a biological target.
Conformational Landscape and Dynamic Behavior in Condensed Phases
This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the molecule's conformational landscape by simulating its movements in a solvent box over time (nanoseconds to microseconds). acs.org This reveals which shapes (conformers) are most stable and how the molecule transitions between them. This dynamic behavior is critical to its function, as different conformations can have different properties and binding affinities.
Simulations on other flexible molecules show that this analysis can produce bend-angle distributions and identify preferred conformations in solution. acs.org For this compound, MD would clarify how the phenyl ring and the cyano-methylethyl group orient themselves with respect to each other in an aqueous or nonpolar environment, which is information that static calculations cannot fully provide.
Simulation of Molecular Interactions with Defined Chemical Targets for Mechanistic Insight
MD simulations are a key tool in drug design for predicting how a molecule might interact with a biological target, such as a protein's active site. mdpi.com If this compound were being investigated as a potential therapeutic agent, it would be docked into the binding site of a target protein, and an MD simulation would be run on the resulting complex.
These simulations provide detailed mechanistic insights by:
Assessing Binding Stability: The simulation tracks the root-mean-square deviation (RMSD) of the ligand within the binding pocket to see if it remains stably bound. researchgate.net
Identifying Key Interactions: It reveals which specific amino acid residues the molecule interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com
Calculating Binding Free Energy: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy, which correlates with binding affinity. mdpi.com
Studies on various benzamide derivatives have used this approach to understand their potential as inhibitors for targets like matrix metalloproteinases, providing a roadmap for how this compound could be similarly investigated. researchgate.net
Theoretical Studies on Structure-Reactivity and Interaction Mechanisms of this compound
Theoretical and computational chemistry provides a powerful lens for examining the intricate relationship between the molecular structure of this compound and its chemical reactivity and interaction with biological systems. While specific computational studies exclusively focused on this compound are not extensively available in public literature, we can infer its probable behavior based on comprehensive theoretical investigations of closely related benzamide and cyano-containing compounds. These studies utilize sophisticated computational methods to model and predict molecular properties, reaction energetics, and binding affinities, offering insights that are often difficult to obtain through experimental means alone.
Prediction of Reaction Pathways and Selectivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the most likely pathways a reaction will follow and the selectivity for certain products. For a molecule like this compound, theoretical studies can elucidate the mechanisms of its formation and its subsequent reactions.
DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For instance, in the synthesis of benzamide derivatives, computational models can predict the activation energies for different reaction routes, thereby determining the most kinetically favorable pathway. Studies on the decomposition of benzoylthioureas into benzamides and thiobenzamides have shown that the electronic nature of substituents on the aryl group can dictate the reaction outcome, a prediction supported by DFT calculations. rsc.org When an electron-donating group is present, the formation of benzamide is favored, whereas an electron-withdrawing group promotes the formation of thiobenzamide. rsc.org
In the context of this compound, theoretical calculations could be used to explore various synthetic and decomposition pathways. For example, the reaction between benzoyl chloride and 2-amino-2-methylpropanenitrile (B28548) could be modeled to understand the energetics of the amide bond formation. Furthermore, the reactivity of the cyano group and the amide linkage can be computationally assessed. DFT studies on nitrile-carrying compounds have been used to investigate their reactivity with nucleophiles like cysteine, correlating calculated activation energies with experimental reaction rates. nih.gov Such an approach could predict the susceptibility of the cyano group in this compound to nucleophilic attack.
Table 1: Illustrative Predicted Energetics for a Hypothetical Reaction Pathway of a Benzamide Derivative
This interactive table illustrates the type of data that can be generated from DFT calculations to predict reaction pathways. The values are hypothetical and serve to demonstrate the insights gained from such studies.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Activation Energy (kcal/mol) |
| 1 | Reactants | 0.00 | - |
| 2 | Transition State 1 | 25.3 | 25.3 |
| 3 | Intermediate 1 | 5.7 | - |
| 4 | Transition State 2 | 18.9 | 13.2 |
| 5 | Products | -10.5 | - |
Note: Data is hypothetical and for illustrative purposes, based on general findings in computational studies of benzamide reactions. researchgate.net
Elucidation of Ligand Binding Mechanisms at a Molecular Level through Computational Models
Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for understanding how a ligand, such as this compound, binds to a biological target, like an enzyme or receptor, at the atomic level. These methods are crucial in drug discovery and design, providing detailed insights into the binding mode, affinity, and selectivity of a compound. mdpi.comjapsonline.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. japsonline.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity. For benzamide derivatives, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that govern their binding to various protein targets, including acetylcholinesterase (AChE), BACE1, and various kinases. mdpi.comtandfonline.com For this compound, docking studies could be performed on potential targets like dipeptidyl peptidase 1 (DPP1), for which related compounds have shown inhibitory activity.
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment, including the presence of water molecules and the flexibility of the protein. nih.gov These simulations can reveal the stability of the predicted binding pose, the role of specific amino acid residues in the binding pocket, and the influence of conformational changes on binding affinity. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Benzamide Ligand
This interactive table presents typical output from a molecular docking study, highlighting the key parameters used to evaluate the binding of a ligand to a protein target.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger binding affinity. |
| Key Interacting Residues | TYR84, PHE288, TRP279 | Amino acid residues in the binding site that form significant interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the receptor. |
| Hydrophobic Interactions | Phenyl ring with PHE288 | Specific non-polar interactions contributing to binding stability. |
Note: Data is hypothetical and for illustrative purposes, based on general findings in molecular docking studies of benzamide derivatives. mdpi.comjapsonline.com
Reaction Mechanisms and Kinetics in N 2 Cyano 2 Methylethyl Benzamide Chemistry
Investigation of Elementary Reaction Steps and Rate-Determining Processes
The formation of N-(2-cyano-2-methylethyl)benzamide via a Ritter-type reaction would proceed through a series of elementary steps. The reaction is typically initiated by the generation of a carbocation. In the context of synthesizing the title compound, a suitable precursor would be required to generate a 2-cyano-2-methylethyl carbocation.
The key elementary steps in a hypothetical Ritter reaction for the synthesis of this compound are:
Formation of a Carbocation: An appropriate starting material, such as a tertiary alcohol or an alkene, would be protonated by a strong acid to form a stable carbocation. fiveable.mechemistry-reaction.com
Nucleophilic Attack by the Nitrile: The nitrogen atom of benzonitrile (B105546), acting as a nucleophile, attacks the carbocation. fiveable.mechemistry-reaction.com This step leads to the formation of a key intermediate known as a nitrilium ion. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Hydration: The nitrilium ion is then attacked by a water molecule. wikipedia.orgchemistry-reaction.com
Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization of the resulting imidate leads to the final this compound product. chemistry-reaction.com
Kinetic studies on analogous nucleophilic substitution reactions of alkyl halides with cyanide ions have shown that the reaction rates are significantly influenced by the structure of the alkyl group. msu.edu For instance, the rates of reaction decrease with increasing alkyl substitution at the alpha-carbon. msu.edu This suggests that steric hindrance plays a crucial role in the accessibility of the electrophilic carbon to the incoming nucleophile. msu.edu Such considerations would be relevant in the synthesis of this compound, where the tertiary nature of the alkyl group would favor a mechanism involving a stable carbocation intermediate (SN1-like) rather than a direct bimolecular substitution (SN2). libretexts.orgwikipedia.org
Role of Catalysis in Directing Reaction Outcomes and Efficiency
Catalysis is paramount in the synthesis of N-alkyl amides like this compound, primarily to facilitate the formation of the required electrophilic species under milder conditions and to improve reaction efficiency.
Acid Catalysis:
Strong Brønsted acids such as sulfuric acid, trifluoroacetic acid, and perchloric acid are traditionally used in stoichiometric amounts to promote the Ritter reaction by generating the necessary carbocation intermediate. fiveable.meresearchgate.netjkchemical.com Lewis acids, including tin(IV) chloride (SnCl4), boron trifluoride etherate (BF3·OEt2), and aluminum chloride (AlCl3), have also been effectively employed to generate carbocations for this transformation. chemistry-reaction.comjkchemical.com The choice of acid catalyst can significantly impact the reaction yield and selectivity.
Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. This includes the use of solid acid catalysts and metal triflates, which can often be recovered and reused. researchgate.net
Transition Metal Catalysis:
Transition metal catalysts have emerged as powerful tools for amide synthesis from nitriles, offering alternative reaction pathways. Copper-based catalysts, for instance, have been utilized for the amidation of nitriles. rsc.orgsioc-journal.cn These reactions may proceed through different mechanisms, potentially involving the activation of the nitrile C-CN bond or the in-situ generation of an amine from a different nitrogen source which then reacts with a benzoyl derivative. rsc.org For example, copper(I) oxide (Cu2O) with 1,10-phenanthroline (B135089) as a ligand has been shown to catalyze the amidation of nitriles with N,N-dimethylformamide (DMF) under an oxygen atmosphere. rsc.org While not a direct synthesis of the title compound, this illustrates the potential of copper catalysis in related amide formations.
The table below summarizes various catalytic systems that could be hypothetically applied to the synthesis of this compound based on analogous reactions.
| Catalyst Type | Specific Catalyst Example | Role in the Reaction | Potential Advantages |
|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Promotes carbocation formation from an alcohol or alkene precursor. fiveable.mechemistry-reaction.com | Well-established, effective for a wide range of substrates. |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Coordinates to the precursor to facilitate carbocation generation. chemistry-reaction.com | Can be used in milder conditions compared to some strong Brønsted acids. |
| Transition Metal | Copper(I) Triflate (CuOTf)₂ | Catalyzes the Ritter reaction of nitriles with alcohols. sioc-journal.cn | Low catalyst loading, high efficiency. sioc-journal.cn |
| Heterogeneous Catalyst | Sulfonic Acid-Functionalized Resins | Provides an acidic site for carbocation formation. | Ease of separation and potential for recycling. |
Identification and Characterization of Transient Reaction Intermediates
The elucidation of transient reaction intermediates is crucial for understanding the detailed mechanism of a chemical transformation. In the context of the synthesis of this compound via a Ritter-type pathway, several key transient species are postulated.
The primary and most significant intermediate is the nitrilium ion . wikipedia.orgchemistry-reaction.comorganic-chemistry.org This species is formed from the nucleophilic attack of the benzonitrile nitrogen on the 2-cyano-2-methylethyl carbocation. fiveable.mechemistry-reaction.com Nitrilium ions are highly electrophilic and readily react with nucleophiles like water. organic-chemistry.org Their existence as intermediates is supported by mechanistic studies of the Bischler-Napieralski reaction, where the formation of styrenes as a side product is attributed to a retro-Ritter reaction proceeding through a nitrilium ion. organic-chemistry.org
Another critical transient species is the initial carbocation (the 2-cyano-2-methylethyl cation). The stability of this carbocation is a key factor in the feasibility of the Ritter reaction. Tertiary carbocations are relatively stable, making them suitable intermediates for this transformation. chemistry-reaction.com The generation and fate of such carbocations can be influenced by the reaction conditions and the presence of other nucleophiles.
In some catalytic cycles, particularly those involving transition metals or photoredox catalysis, radical intermediates may also play a role. nih.govacs.org For instance, a C-H bond activation pathway could involve the formation of an alkyl radical, which is then oxidized to a carbocation before reacting with the nitrile. rsc.orgnih.gov
The direct observation and characterization of these transient intermediates are often challenging due to their short lifetimes. Spectroscopic techniques such as NMR performed at low temperatures, as well as trapping experiments, can provide indirect evidence for their existence and role in the reaction mechanism. researchgate.net
Advanced Applications of N 2 Cyano 2 Methylethyl Benzamide As a Synthetic Building Block
Precursor for the Synthesis of Novel Heterocyclic Systems
The cyanoacetamide moiety is a well-established and powerful synthon for the creation of diverse heterocyclic compounds, which are central to medicinal chemistry and materials science. ekb.eg The reactivity of N-(2-cyano-2-methylethyl)benzamide is primarily dictated by the electrophilic nature of the cyano and carbonyl carbons, alongside the nucleophilicity of the amide nitrogen and the acidity of the α-proton (though substituted in this specific case). This allows the compound to serve as a precursor to various heterocyclic rings through cyclization and condensation reactions.
Research on analogous 2-cyanoacetamide (B1669375) derivatives demonstrates their utility in forming a variety of heterocyclic systems. ekb.eg These compounds can react with bidentate reagents, where different functionalities of the cyanoacetamide core are engaged. For example, the reaction of cyanoacetamide derivatives with reagents containing both a nucleophilic and an electrophilic center can lead to the formation of five- or six-membered rings. While direct studies on this compound are limited, its structure is suited for similar transformations to produce substituted pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.egsapub.org
The general strategies involve:
Condensation Reactions: The active functional groups can participate in condensation reactions with various reagents to build parts of a heterocyclic ring.
Cyclization Reactions: Intramolecular or intermolecular cyclizations are common pathways where the nitrile and amide groups react to close a ring. For instance, treatment with phenyl isothiocyanate can lead to thioamide intermediates, which are precursors for thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) rings. sapub.org
Multi-component Reactions: The compound could potentially be used in multi-component reactions, where three or more reactants combine in a single step to produce complex heterocyclic products, offering a streamlined synthetic process.
Table 1: Illustrative Heterocyclic Syntheses from Analogous Cyanoacetamide Precursors This table shows examples of reactions performed on structurally similar compounds to illustrate the synthetic potential of the cyanoacetamide scaffold.
| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-Cyano-N-arylacetamide | Salicylaldehyde | Iminocoumarine | ekb.eg |
| 2-Cyano-N-arylacetamide | o-Aminothiophenol | Benzothiazole | ekb.eg |
| Cyanoacetamide Derivative | Phenyl isothiocyanate, Hydrazonyl chlorides | 1,3,4-Thiadiazole | sapub.org |
| Cyanoacetamide Derivative | Malononitrile, Sulfur | Polysubstituted Thiophene | sapub.org |
Role in the Construction of Complex Chemical Architectures and Specialized Reagents
The benzamide (B126) fragment combined with the cyano-alkyl portion makes this compound an attractive scaffold for constructing larger, more elaborate molecules. Benzamide derivatives are prevalent in pharmacologically active compounds, and the nitrile group is a versatile functional handle that can be transformed into other groups like amines or carboxylic acids.
This compound can serve as a key intermediate in multi-step syntheses. For example, dipeptidyl nitriles, which are structurally related, have been synthesized as inhibitors for enzymes like cruzain, a cysteine protease from Trypanosoma cruzi. In these syntheses, amino-nitrile fragments are coupled with N-protected amino acids to build a larger peptidomimetic structure. The cyano group in these inhibitors is crucial for their mechanism of action, often forming a covalent bond with a cysteine residue in the enzyme's active site.
Similarly, complex organic molecules incorporating both pyrazole (B372694) and benzamide moieties have been designed. For instance, the structure '((1-(3-chloro-4-cyanophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-(2-hydroxy-2-methylpropyl)benzamide' highlights how a benzamide-containing fragment can be linked to a complex heterocyclic system to generate molecules with potential biological activity. ontosight.ai this compound could be envisioned as a starting material or fragment in the synthesis of such complex architectures, where its benzamide portion provides a rigid structural element and the cyano-ethyl group offers a point for further chemical modification.
Table 2: Examples of Complex Architectures Containing Related Structural Motifs
| Compound Class | Structural Motif Contributed | Potential Application | Reference |
|---|---|---|---|
| Dipeptidyl Nitriles | Peptidomimetic backbone with a terminal nitrile | Enzyme Inhibition (e.g., Cysteine Protease Inhibitors) | |
| Oxazepane-Carboxamides | N-cyano-phenylethyl-carboxamide | Enzyme Inhibition (e.g., DPP1 Inhibitors) | google.com |
| Pyrazolyl-Benzamides | Benzamide linked to a heterocyclic core | Biologically Active Molecules | ontosight.ai |
Development of Innovative Chemical Tools for Organic Transformations
The functional groups within this compound allow it to be considered for the development of novel synthetic methodologies. The field of organic synthesis is continually seeking new reagents and building blocks that enable efficient and selective bond formations.
The chemistry of cyanamides, for instance, is rich and varied. They are known to participate in cycloaddition reactions, acting as dipolarophiles or dienophiles to create cyclic systems. nih.gov Metal-catalyzed reactions involving the nitrile group of cyanamides with alkynes can lead to the formation of functionalized pyridines. nih.gov Furthermore, the N-acyl cyanamide (B42294) structure is a precursor to guanidine (B92328) derivatives through radical cascade reactions. nih.gov
Nitrogen-centered radicals, which could potentially be generated from the amide nitrogen under specific conditions, are powerful intermediates for constructing N-heterocycles or for the direct amination of C-H bonds. acs.org The development of photoredox catalysis has opened new avenues for generating such radicals under mild conditions, enabling transformations that were previously challenging. While not specifically demonstrated for this compound, its structure is compatible with the principles of these modern synthetic methods, suggesting its potential use as a tool in exploring new chemical reactivity.
Emerging Research Frontiers for N 2 Cyano 2 Methylethyl Benzamide
Innovation in High-Efficiency and Atom-Economical Synthetic Methodologies
The synthesis of N-acylated α-aminonitriles, a class of compounds to which N-(2-cyano-2-methylethyl)benzamide belongs, has traditionally been approached through multicomponent reactions like the Strecker reaction. nih.govacs.org This reaction, in its classic form, involves the condensation of an aldehyde, an amine, and a cyanide source. acs.org However, the use of amides directly in place of amines has been a largely underexplored area, primarily due to the lower nucleophilicity of the amide nitrogen. nih.govnih.gov Recent research has focused on overcoming this limitation to develop more efficient and atom-economical synthetic routes.
Recent advancements in amide bond formation are also relevant. rsc.org While not directly applied to the synthesis of this compound in the reviewed literature, innovative organocatalysts, such as the tropylium (B1234903) ion, have been shown to facilitate amide bond formation under mild conditions with a broad substrate scope, including sterically hindered reactants. rsc.org The application of such catalysts to the synthesis of this compound could offer a more efficient and environmentally benign alternative to traditional methods.
| Catalyst/Method | Key Features | Potential Advantage for this compound Synthesis |
| Strecker-type reaction with amides | One-pot, multicomponent reaction. nih.govacs.org | Direct formation of the N-acylated α-aminonitrile structure. |
| N-Acylimine stabilization | Use of sulfinic acids to form stable intermediates. nih.gov | Improved yields and reaction control. |
| Lewis/Brønsted Acid Catalysis | Promotes formation of the N-acylimine intermediate. nih.govacs.org | Increased reaction rates and efficiency. |
| Tropylium Ion Organocatalysis | Mild conditions, broad substrate scope for amide bond formation. rsc.org | A greener and more efficient alternative synthetic route. |
Application of Advanced Characterization Techniques for Intricate Structural Features
The precise structural elucidation of this compound and its reaction products is paramount for understanding its chemical behavior and potential applications. While standard techniques like 1D NMR and mass spectrometry provide basic structural information, the complexity of this molecule, particularly the presence of a chiral center at the α-carbon and the potential for diastereotopicity of the methylene (B1212753) protons, necessitates the use of more advanced characterization techniques.
Two-dimensional (2D) NMR spectroscopy plays a crucial role in unambiguously assigning the complex proton and carbon signals. ipb.ptweebly.comomicsonline.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms within the molecule. weebly.comomicsonline.orgnih.gov For instance, HMBC can confirm the connectivity between the carbonyl carbon of the benzamide (B126) group and the methylene protons of the ethyl chain, while COSY can delineate the coupling network within the ethyl group. omicsonline.orgnih.gov Furthermore, advanced pulse sequences like ADEQUATE (Adequate Double-Quantum Transfer Experiment) can provide direct evidence of carbon-carbon correlations, which is particularly useful for confirming the skeletal framework of the molecule. researchgate.net
High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is another powerful tool for characterizing this compound. lcms.czmdpi.com HRMS provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. mdpi.com MS/MS fragmentation patterns can offer detailed structural information, helping to differentiate between potential isomers and to identify the products of chemical transformations. lcms.czmdpi.comljmu.ac.uk The development of new statistical frameworks for analyzing mass spectra enhances the ability to distinguish between structurally similar isomers, which is critical when exploring the synthesis of derivatives of this compound. chromatographyonline.com
| Technique | Application to this compound | Insights Gained |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of proton-proton and proton-carbon correlations. weebly.comomicsonline.orgnih.gov | Unambiguous assignment of all 1H and 13C signals, confirmation of connectivity. |
| ADEQUATE | Direct observation of carbon-carbon correlations. researchgate.net | Confirmation of the carbon skeleton. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. mdpi.com | Determination of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Analysis of fragmentation patterns. lcms.czmdpi.com | Structural confirmation and isomer differentiation. |
Refined Computational Design and Prediction of Novel Chemical Transformations
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction pathways, the rationalization of observed reactivities, and the design of new chemical transformations. nih.govacs.org For this compound, computational methods, particularly Density Functional Theory (DFT), can provide profound insights into its reactivity and guide the development of novel synthetic applications.
DFT calculations can be employed to model the reaction mechanism of the Strecker-type synthesis of this compound. nih.govmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most plausible reaction pathway and the rate-determining step. nih.govacs.org This understanding can then be used to optimize reaction conditions, such as the choice of catalyst and solvent, to favor the desired product formation. mdpi.com For example, computational studies on the cyanation of N-acylimines have shed light on the role of the cyanide anion and the stereoselectivity of the reaction. mdpi.com
Furthermore, computational methods can be used to predict the feasibility of novel chemical transformations involving this compound. For instance, the reactivity of the nitrile group or the aromatic ring towards various reagents can be computationally explored. This predictive power accelerates the discovery of new reactions and applications for the molecule, reducing the need for extensive and time-consuming experimental screening. The integration of computational predictions with experimental work creates a powerful synergistic approach to chemical research.
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Modeling of reaction mechanisms. nih.govacs.orgmdpi.com | Identification of reaction pathways, transition states, and rate-determining steps. |
| Transition State Searching | Elucidation of the highest energy point along the reaction coordinate. nih.gov | Understanding of kinetic barriers and reaction feasibility. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in different environments. | Insights into conformational preferences and solvent effects. |
Expanding the Scope of this compound in Chemical Tool Development
The unique structural features of this compound, particularly the N-acylated α-aminonitrile moiety, position it as a promising candidate for the development of novel chemical tools. acs.orgcsic.es N-acylated α-aminonitriles are a known class of mechanism-based inhibitors for serine and cysteine proteases, making them valuable for drug discovery and activity-based protein profiling (ABPP). acs.orgresearchgate.net
The nitrile group can act as a "warhead," forming a covalent adduct with the catalytic nucleophile of a protease, leading to irreversible inhibition. acs.org This property makes this compound and its derivatives potential chemical probes for studying the activity and function of specific proteases. researchgate.netrsc.org By incorporating reporter tags, such as fluorophores or biotin, into the benzamide scaffold, researchers can create tools for visualizing and isolating target enzymes from complex biological samples. mdpi.com The development of such chemical probes is a key area of chemical proteomics, aiming to understand the functional state of the proteome. rsc.orgmdpi.com
Moreover, the versatility of the benzamide structure allows for the synthesis of a library of derivatives with varying substituents on the aromatic ring. researchgate.netmdpi.comnih.gov This diversity can be exploited to fine-tune the selectivity and potency of these molecules towards specific biological targets. The systematic exploration of the structure-activity relationship (SAR) of this compound analogues could lead to the discovery of highly selective chemical tools for studying a wide range of biological processes. nih.gov
| Application Area | Role of this compound | Potential Impact |
| Protease Inhibition | Scaffold for developing mechanism-based inhibitors. acs.orgresearchgate.net | Development of new therapeutic agents and research tools. |
| Activity-Based Protein Profiling (ABPP) | Core structure for chemical probes to target active enzymes. researchgate.netrsc.orgmdpi.com | Understanding the functional state of proteomes in health and disease. |
| Chemical Probe Development | A versatile platform for designing probes with reporter tags. mdpi.comuq.edu.au | Visualization and isolation of biological targets. |
| Drug Discovery | A starting point for the synthesis of compound libraries for screening. researchgate.netnih.govnih.gov | Identification of new drug candidates. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-cyano-2-methylethyl)benzamide and related benzamide derivatives?
- Methodology : Multi-step organic synthesis is typically employed. For example, amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions (e.g., dichloromethane solvent, 4°C to room temperature) ensures efficient conjugation of the benzamide core with substituents . Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity, as seen in analogous syntheses of N-(2-thienylmethyl)-4-(trifluoromethyl)benzamide .
- Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy .
Q. How can researchers characterize the structural and physicochemical properties of This compound?
- Structural Analysis : Use NMR (1H/13C) to confirm substituent positions and FTIR to identify functional groups (e.g., cyano stretch at ~2200 cm⁻¹) . Single-crystal X-ray diffraction (as in N–((2–Acetylphenyl)carbamothioyl)benzamide) resolves stereochemistry .
- Physicochemical Properties : Determine melting point (DSC), solubility (HPLC in polar/non-polar solvents), and logP values (shake-flask method) to predict bioavailability. For analogs like N-(2-thienylmethyl)-4-(trifluoromethyl)benzamide, boiling point (409°C) and density (1.336 g/cm³) were predicted computationally .
Q. What solvents and conditions are optimal for handling This compound in vitro?
- Solubility : Benzamide derivatives often dissolve in DMSO or ethanol (10–20 mg/mL). For N-(2-aminoethyl)-2-(methylamino)benzamide, solubility in aqueous buffers (pH 7.4) is enhanced using co-solvents like PEG-400 .
- Storage : Store at −20°C under inert gas (argon) to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How can computational modeling guide the rational design of This compound derivatives for target-specific activity?
- In Silico Strategies : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., HDAC enzymes ). QSAR models using descriptors like topological polar surface area (TPSA) and LogP optimize pharmacokinetics .
- Case Study : In N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl]benzamide design, DFT calculations validated electronic effects of substituents on anticancer activity .
Q. How to conduct structure-activity relationship (SAR) studies for benzamide derivatives?
- Experimental Approach : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation) and test biological activity (e.g., IC50 assays). For N-butyl-N-ethyl-2-methyl-benzamide, LD95 trends revealed N-phenyl > N-(2-methyl-2-propenyl) potency .
- Data Interpretation : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : MS-275, a benzamide HDAC inhibitor, showed brain-region selectivity (frontal cortex vs. striatum) . To address discrepancies:
- Replicate assays under standardized conditions (e.g., cell lines, exposure time).
- Validate target engagement via chromatin immunoprecipitation (ChIP) for histone acetylation markers .
Q. What mechanisms underlie the biological activity of This compound in disease models?
- Proposed Pathways : Benzamides often inhibit enzymes (e.g., HDACs ) or modulate receptors (e.g., Trypanosoma brucei targets ). For N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, thiazole groups enhance π-π stacking with enzyme active sites .
- Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Q. Which analytical techniques are critical for assessing synthetic intermediates and final products?
- Quality Control :
- HPLC-PDA : Quantify impurities in multi-step syntheses (e.g., 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for N-(3-cyanothiophen-2-yl)benzamide, m/z 228.27) .
- Advanced Methods : X-ray crystallography for absolute configuration ; LC-MS/MS for metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
